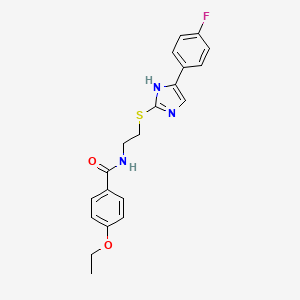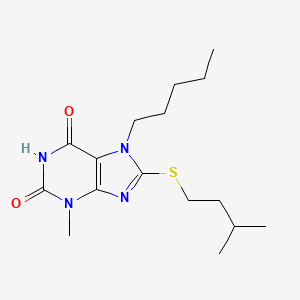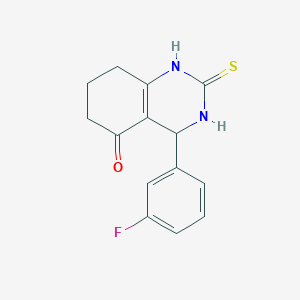![molecular formula C10H14FN3O2 B2596699 [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol CAS No. 1869644-40-5](/img/structure/B2596699.png)
[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C10H14FN3O2 and a molecular weight of 227.24 g/mol . This compound is characterized by the presence of a fluoropyrimidine ring, a methoxypyrrolidine ring, and a methanol group. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their functionalization. One common synthetic route involves the reaction of 6-fluoropyrimidine with a suitable pyrrolidine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The fluoropyrimidine ring can be reduced under specific conditions.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The fluoropyrimidine ring can bind to enzymes or receptors, altering their activity. The methoxypyrrolidine ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol include:
[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methylamine: This compound has a similar structure but with a methylamine group instead of a methanol group.
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: This compound has a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2/c1-16-8-2-7(5-15)14(4-8)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEBQHCRGSNNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C2=CC(=NC=N2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2596620.png)



![N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B2596624.png)
![2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2596626.png)

![4-[2-(Dimethylamino)ethyl]piperidin-4-ol](/img/structure/B2596629.png)




![2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B2596637.png)
![3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2596639.png)
